

In-depth Technical Guide: 4-[(Diethylamino)methyl]benzoic Acid

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Compound of Interest

Compound Name: 4-[(Diethylamino)methyl]benzoic acid

Cat. No.: B184680

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CAS Number: 62642-59-5

Chemical Structure:

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Figure 1. Chemical structure of 4-[(Diethylamino)methyl]benzoic acid.

Core Compound Identification

This technical guide provides an in-depth overview of **4-[(Diethylamino)methyl]benzoic acid**, a substituted aromatic carboxylic acid. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide also draws upon information from closely related analogs to provide a comprehensive understanding of its potential synthesis, characteristics, and biological applications.

Identifier	Value
IUPAC Name	4-[(diethylamino)methyl]benzoic acid
CAS Number	62642-59-5
Molecular Formula	C ₁₂ H ₁₇ NO ₂
Molecular Weight	207.27 g/mol
Canonical SMILES	CCN(CC)CC1=CC=C(C=C1)C(=O)O

Physicochemical Properties (Predicted)

Quantitative experimental data for the physicochemical properties of **4-[(Diethylamino)methyl]benzoic acid** are not readily available. The following table summarizes predicted properties based on its chemical structure.

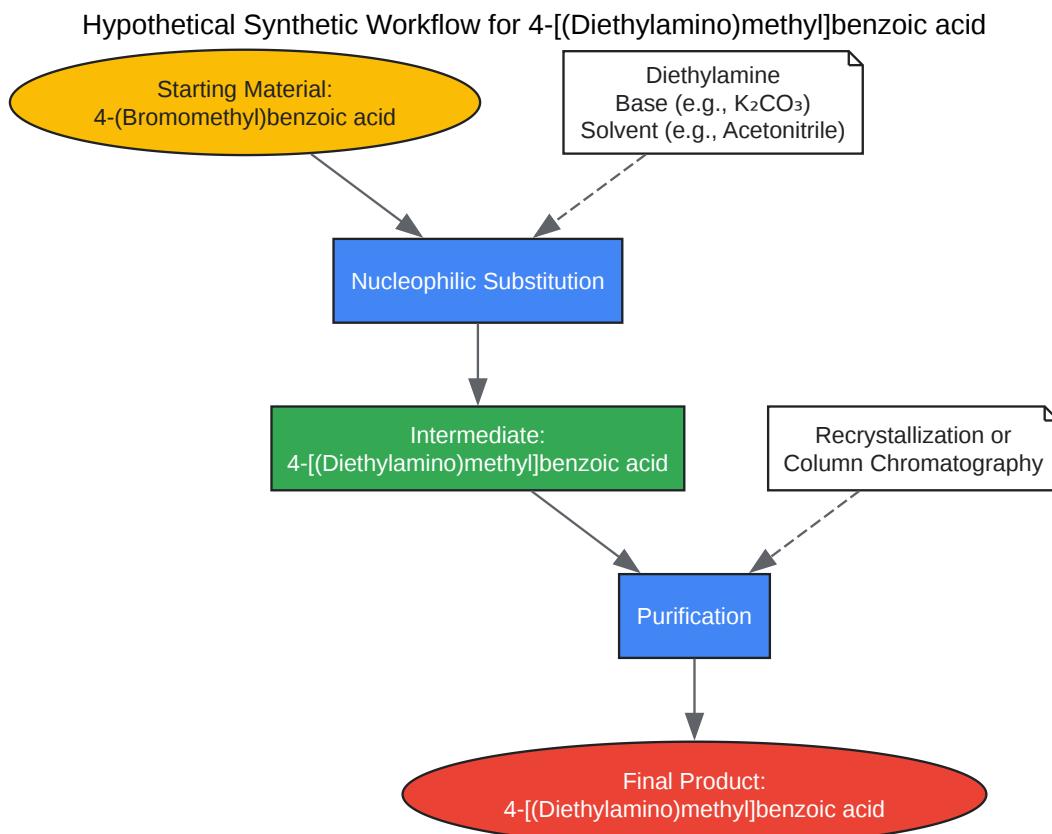
Property	Predicted Value
pKa	4.5 (acidic), 9.8 (basic)
LogP	2.5
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	3
Rotatable Bonds	5

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for **4-[(Diethylamino)methyl]benzoic acid** is not available in the searched literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions and protocols for analogous compounds. A potential two-step synthesis is outlined below.

Hypothetical Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis of **4-[(Diethylamino)methyl]benzoic acid**, starting from 4-(bromomethyl)benzoic acid.



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Caption: Hypothetical workflow for the synthesis of **4-[(Diethylamino)methyl]benzoic acid**.

General Experimental Protocol (Inferred)

The following is a generalized, inferred protocol for the synthesis of **4-[(Diethylamino)methyl]benzoic acid**. Note: This protocol has not been experimentally validated and should be adapted and optimized by qualified researchers.

Step 1: Nucleophilic Substitution

- To a solution of 4-(bromomethyl)benzoic acid (1.0 eq) in a suitable aprotic polar solvent such as acetonitrile, add a base, for instance, potassium carbonate (2.5 eq).
- To this suspension, add diethylamine (1.2 eq) dropwise at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 2: Purification

- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
- Characterize the purified product using spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Spectroscopic Data (Anticipated)

Specific spectroscopic data for **4-[(Diethylamino)methyl]benzoic acid** is not available. The following table outlines the anticipated signals in ^1H NMR and ^{13}C NMR spectra based on the analysis of its structure and data from similar compounds.

¹ H NMR (Anticipated)	¹³ C NMR (Anticipated)
A triplet integrating to 6H in the upfield region (around 1.0-1.2 ppm) corresponding to the methyl protons of the two ethyl groups.	Signals for the methyl carbons of the ethyl groups in the aliphatic region (around 12-15 ppm).
A quartet integrating to 4H (around 2.5-2.7 ppm) corresponding to the methylene protons of the two ethyl groups.	Signals for the methylene carbons of the ethyl groups (around 45-50 ppm).
A singlet integrating to 2H (around 3.6-3.8 ppm) for the methylene protons linking the diethylamino group to the benzene ring.	A signal for the methylene carbon adjacent to the nitrogen and the aromatic ring (around 55-60 ppm).
Two doublets in the aromatic region (around 7.4-7.6 ppm and 7.9-8.1 ppm), each integrating to 2H, corresponding to the aromatic protons.	Aromatic carbon signals, including the quaternary carbon attached to the carboxylic acid group (around 130-145 ppm) and the CH carbons.
A broad singlet in the downfield region (around 12.0-13.0 ppm) for the carboxylic acid proton.	A signal for the carboxylic acid carbonyl carbon in the downfield region (around 165-170 ppm).

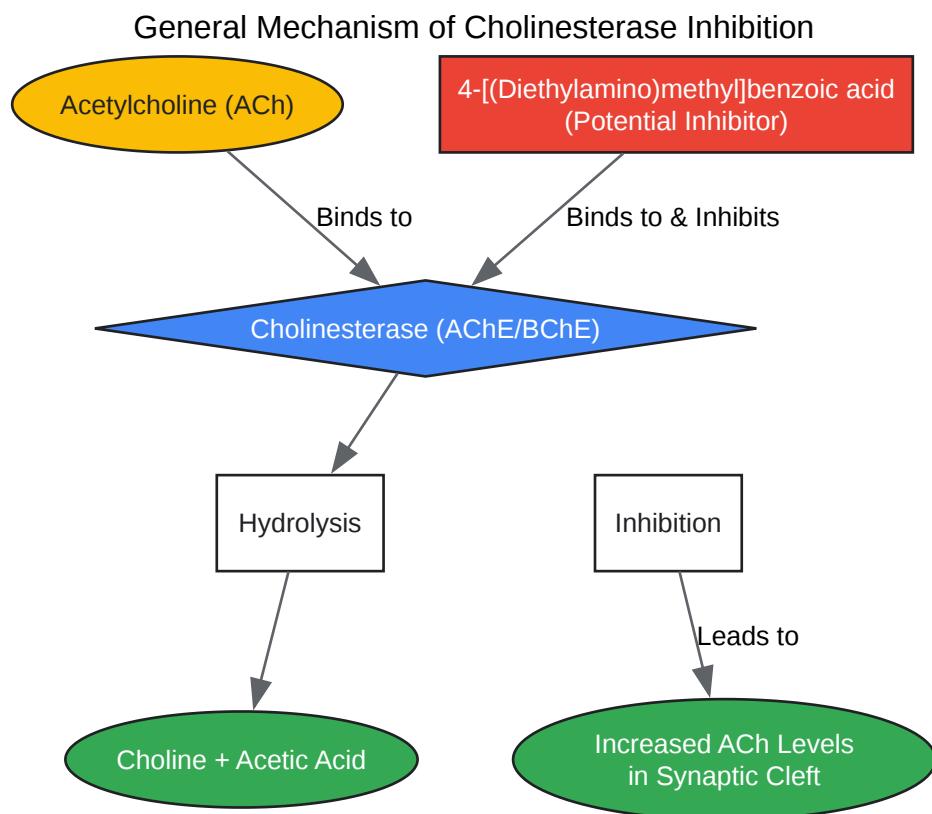
Potential Biological Activity and Mechanism of Action

While there is no direct research on the biological activity of **4-[(Diethylamino)methyl]benzoic acid**, a study on 4-[(diethylamino)methyl]-phenol derivatives has shown potent activity as cholinesterase inhibitors, with selectivity towards butyrylcholinesterase (BChE). This suggests that the 4-[(diethylamino)methyl]phenyl moiety could be a valuable pharmacophore for the design of enzyme inhibitors.

Cholinesterase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.

The diagram below illustrates the general mechanism of cholinesterase inhibition.



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Caption: General mechanism of cholinesterase inhibition by a potential inhibitor.

Conclusion and Future Directions

4-[(Diethylamino)methyl]benzoic acid is a compound with a clear chemical identity but limited published research. The information presented in this guide, based on its structure and data from related compounds, suggests that it is a synthetically accessible molecule with potential applications in drug discovery, particularly in the area of enzyme inhibition.

Future research should focus on:

- Developing and optimizing a specific and reproducible synthesis protocol.

- Conducting full spectroscopic characterization (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) to validate its structure.
- Performing in vitro and in vivo studies to evaluate its biological activity, starting with its potential as a cholinesterase inhibitor.
- Investigating its pharmacokinetic and toxicological profiles to assess its drug-like properties.

This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential therapeutic applications of **4-[(Diethylamino)methyl]benzoic acid** and its derivatives.

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